molecular formula C13H20N2O3 B1583423 Hydroxyprocaine CAS No. 487-53-6

Hydroxyprocaine

Cat. No. B1583423
CAS RN: 487-53-6
M. Wt: 252.31 g/mol
InChI Key: GHSCYMOJHVOGDJ-UHFFFAOYSA-N
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Description

Hydroxyprocaine is a chemical compound with the molecular formula C13H20N2O3 . It has an average mass of 252.309 Da and a monoisotopic mass of 252.147400 Da . It is also known by other names such as [2-(Diethylamino)ethyl] 4-aminosalicylate and 2-(Diethylamino)ethyl 4-amino-2-hydroxybenzoate .


Molecular Structure Analysis

The Hydroxyprocaine molecule contains a total of 38 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 primary amine(s) (aromatic), 1 tertiary amine(s) (aliphatic), and 1 aromatic hydroxyl(s) .


Physical And Chemical Properties Analysis

Hydroxyprocaine has a molecular weight of 252.31 . Its melting point is between 153-155 °C . The density and refractive index are estimated to be 1.1058 and 1.5430 respectively .

Scientific Research Applications

Hydroxyproline as a Biochemical Marker

Hydroxyproline, a key component in hydroxyprocaine, serves as a significant biochemical marker. It is often used to determine the collagen content in various tissues. Hydroxyproline concentration can be a crucial indicator in studies related to collagen, such as in the assessment of bone resorption or connective tissue damage. For example, hydroxyproline has been used to evaluate the potential for stricture formation in patients with progressive systemic sclerosis by analyzing its concentration in oesophageal mucosal biopsies (Hendel, 1991). Additionally, its levels in urine can reflect bone metabolic diseases and can be used as markers for bone resorption (Simşek, Karacaer, & Karaca, 2004).

In Biomedical Research and Clinical Applications

Hydroxyprocaine's relevance extends to biomedical research and clinical applications. It has been investigated for its role in the eNOS-cGMP pathway in endothelial cells, showcasing its potential in managing myeloproliferative diseases and sickle cell anemia (Čokić et al., 2006). Furthermore, its utility in cell cycle synchronization and generating replication stress in lab settings points to its extensive use in molecular and cellular biology research (Singh & Xu, 2016).

Analytical and Measurement Applications

Hydroxyprocaine's hydroxyproline content is vital in analytical chemistry for quantifying collagen in tissues, which is crucial in collagen research and the development of collagen products. Advanced methods have been developed for the high-throughput quantification of hydroxyproline, making it an essential tool in analytical biochemistry (Hofman, Hall, Cleaver, & Marshall, 2011).

Solid State Characterization

The solid-state characterization of hydroxyprocaine hydrochloride, a form of hydroxyprocaine, provides insights into its stability and polymorphic forms. This is crucial for understanding its behavior in various pharmaceutical applications (Schmidt & Schwarz, 2005).

Impact on Muscle Tissue and Exercise

Research has also explored the impact of muscle actions on connective tissue damage, where hydroxyproline levels were used as a measure. Such studies are vital for understanding muscle physiology and the effects of different types of exercise on the body (Nogueira, Vale, Gomes, & Dantas, 2011).

Safety And Hazards

When handling Hydroxyprocaine, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers

There are several papers that discuss Hydroxyprocaine and related topics. For example, one paper discusses the role of molecular structure in the crystal polymorphism of local anesthetic drugs . Another paper discusses the local anesthetic properties and toxicity of Hydroxyprocaine . These papers provide valuable insights into the properties and potential applications of Hydroxyprocaine.

properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCYMOJHVOGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197591
Record name Hydroxyprocaine
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URL https://comptox.epa.gov/dashboard/DTXSID10197591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyprocaine

CAS RN

487-53-6
Record name Hydroxyprocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyprocaine [INN:BAN:DCF]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyprocaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12480
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Record name Hydroxyprocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyprocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.964
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Record name HYDROXYPROCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LGO1XVPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
AC Schmidt, I Schwarz - Journal of molecular structure, 2005 - Elsevier
Two polymorphic and a pseudopolymorphic crystal form of the local anaesthetic drug hydroxyprocaine hydrochloride (4-Butylamino-2-hydroxybenzoic acid 2-dimethylaminoethyl ester …
Number of citations: 12 www.sciencedirect.com
IC Geddes - British Journal of Anaesthesia, 1956 - Elsevier
… series were hydroxyprocaine and hydroxyamethocaine (fig. 1) which were observed to possess local anaesthetic properties. Keil and Rademacher (1951a) reported hydroxyprocaine to …
Number of citations: 9 www.sciencedirect.com
JC Krantz, CJ Carr, JF Vitcha… - The Journal of the …, 1951 - pubs.asahq.org
… The m-hydroxyprocaine was prepared as its hydrochloride as a … of the free base of m-hydroxyprocaine in a solution of some … and m-hydroxyprocaine injected intravenously into the …
Number of citations: 3 pubs.asahq.org
R Trappmann - International Journal of Leprosy, 1961 - cabdirect.org
The trial of hydroxyprocaine-penicillin was carried out in Indonesia in 29 patients, of whom 19 were lepromatous and 10 borderline. They were treated for an average of 11.5 months. …
Number of citations: 2 www.cabdirect.org
R UDOLF - ila.ilsl.br
… Experience gained so far shows that hydroxyprocaine-penicillin is a product which is effective … Hydroxyprocaine-pellicillin is regarded as a product suitable for use on a broader scale in …
Number of citations: 0 ila.ilsl.br
G Nawrocki - Das Deutsche Gesundheitswesen, 1954 - europepmc.org
[Antibiotic therapy of tuberculosis with hydroxyprocaine penicillin and paratebin]. - Abstract - Europe PMC … [Antibiotic therapy of tuberculosis with hydroxyprocaine penicillin and …
Number of citations: 1 europepmc.org
S KF - Zeitschrift fur Haut-und Geschlechtskrankheiten, 1958 - europepmc.org
[Hydroxyprocaine penicillin therapy of leprosy]. - Abstract - Europe PMC … [Hydroxyprocaine penicillin therapy of leprosy]. … A new remedy for leprosy, hydroxyprocaine-penicillin. …
Number of citations: 2 europepmc.org
M HEKNEBY - Den Norske Tannlaegeforenings Tidende, 1954 - europepmc.org
[2-Hydroxyprocaine, a new local anesthetic for dental use]. - Abstract - Europe PMC … [2-Hydroxyprocaine, a new local anesthetic for dental use]. …
Number of citations: 2 europepmc.org
E HIRSCH, W HOLLER - Arzneimittel-forschung, 1953 - europepmc.org
[Clinical significance of antibacterial properties of novocaine and hydroxyprocaine]. - Abstract - Europe PMC … [Clinical significance of antibacterial properties of novocaine and hydroxyprocaine] …
Number of citations: 2 europepmc.org
H HARNISCH, T LAMMERS - Arzneimittel-forschung, 1953 - europepmc.org
[Clinical significance of antibacterial properties novocaine and hydroxyprocaine]. - Abstract - Europe PMC … [Clinical significance of antibacterial properties novocaine and hydroxyprocaine] …
Number of citations: 2 europepmc.org

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